molecular formula C32H18F12IrN4P B13911247 2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate

2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate

Cat. No.: B13911247
M. Wt: 909.7 g/mol
InChI Key: HZBQREWMRMVZNM-UHFFFAOYSA-N
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Description

2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate is a complex organometallic compound. It is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications. The compound consists of an iridium(3+) core coordinated with 2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine and 2-pyridin-2-ylpyridine ligands, with hexafluorophosphate as the counterion.

Preparation Methods

The synthesis of 2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate typically involves the following steps:

    Ligand Synthesis: The ligands 2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine and 2-pyridin-2-ylpyridine are synthesized separately through multi-step organic reactions.

    Complex Formation: The ligands are then reacted with an iridium(III) precursor, such as iridium(III) chloride, under specific conditions to form the desired complex.

    Purification: The resulting complex is purified using techniques like recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where ligands are replaced by other functional groups under specific conditions.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and C-H activation.

    Biology: The compound is studied for its potential use in bioimaging and as a therapeutic agent due to its luminescent properties.

    Medicine: Research is ongoing to explore its potential as an anticancer agent and in photodynamic therapy.

    Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of 2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate involves its interaction with molecular targets through coordination chemistry. The iridium(3+) core plays a crucial role in facilitating various chemical reactions by providing a stable coordination environment for the ligands. The compound’s luminescent properties are attributed to the electronic transitions within the iridium-ligand complex.

Comparison with Similar Compounds

Compared to other similar compounds, 2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate stands out due to its unique combination of ligands and the presence of iridium(3+). Similar compounds include:

  • 2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+);2,2’-bipyridine;hexafluorophosphate
  • 2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate

These compounds share similar structural features but differ in their ligand composition, leading to variations in their chemical and physical properties.

Properties

Molecular Formula

C32H18F12IrN4P

Molecular Weight

909.7 g/mol

IUPAC Name

2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate

InChI

InChI=1S/2C11H5F3N.C10H8N2.F6P.Ir/c2*12-7-1-3-9(10(14)5-7)11-4-2-8(13)6-15-11;1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-7(2,3,4,5)6;/h2*1-2,4-6H;1-8H;;/q2*-1;;-1;+3

InChI Key

HZBQREWMRMVZNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC(=NC=C1F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1F)C2=C(C=C(C=[C-]2)F)F.F[P-](F)(F)(F)(F)F.[Ir+3]

Origin of Product

United States

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